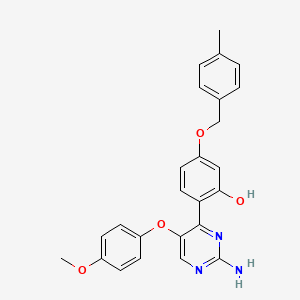

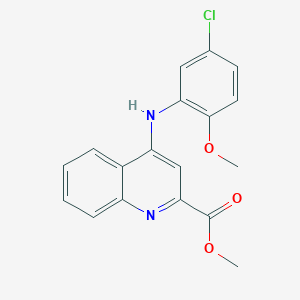

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spin Interaction in Zinc Complexes

Research on similar compounds, such as Schiff and Mannich bases, has shown that zinc complexes exhibit unique spin interactions. These interactions are critical in understanding the magnetic properties of materials, which can have applications in quantum computing and magnetic storage devices. The study of these complexes has provided insights into the oxidation of phenolates into phenoxyl radicals, which are stabilized by the zinc ion, leading to significant spin delocalization and magnetic coupling phenomena (Orio et al., 2010).

Copper(II) Complexes in Catalysis and DNA Cleavage

Copper(II) complexes containing substituted phenolate-type ligands have been synthesized and characterized, demonstrating catalytic activity in the oxidation of catechols and the ability to cleave DNA via hydrolytic and oxidative pathways. These properties make them potential candidates for applications in biotechnology and as tools in molecular biology for manipulating DNA (Peralta et al., 2010).

GaIII and ZnII Complexes as Enzyme Models

Asymmetric mono- and dinuclear GaIII and ZnII complexes serve as models for enzymes like purple acid phosphatases (PAPs). These complexes mimic the essential function of PAPs in hydrolyzing phosphomonoesters, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors or mimics for therapeutic and industrial applications (Bosch et al., 2016).

Diphenoxido-Bridged Complexes for Radical Stabilization

Diphenoxido-bridged CoII and ZnII complexes of tripodal ligands have been explored for their ability to stabilize metal-coordinated phenoxyl radical species. These studies contribute to the development of novel materials with specific magnetic and electronic properties, useful in various technological applications, including catalysis and organic synthesis (Mukherjee et al., 2010).

Pyrido[1,2-a]pyrimidin-4-one Derivatives as ALR2 Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising activity as aldose reductase inhibitors with antioxidant properties. These compounds are important for developing new treatments for conditions like diabetic complications, where aldose reductase plays a key role (La Motta et al., 2007).

Propriétés

IUPAC Name |

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16-3-5-17(6-4-16)15-31-20-11-12-21(22(29)13-20)24-23(14-27-25(26)28-24)32-19-9-7-18(30-2)8-10-19/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZAWMYGLPSOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=C(C=C4)OC)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B3009459.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)